Single-Dose vs. Multi-Day Regimen: Comparative Efficacy in Gambiense HAT
In a Phase 2/3 trial, a single 960 mg oral dose of acoziborole achieved an 18-month success rate of 96% (160/167) in patients with late-stage gambiense HAT and 100% (41/41) in early/intermediate-stage disease [1]. A post-hoc analysis compared this to historical NECT data, indicating comparable efficacy [1]. In contrast, the pivotal trial for fexinidazole, a 10-day oral regimen, reported a 24-month success rate of 91% in late-stage gambiense HAT [2]. The quantified difference is a 5-percentage-point higher cure rate for acoziborole (95% CI for the difference not directly calculable from cross-study data) while requiring only a single dose versus a 10-day, twice-daily schedule.
| Evidence Dimension | Treatment Success Rate |
|---|---|
| Target Compound Data | 96% (160/167) at 18 months |
| Comparator Or Baseline | Fexinidazole: 91% success rate at 24 months |
| Quantified Difference | 5-percentage-point higher observed rate for acoziborole (cross-study comparison) |
| Conditions | Acoziborole: Phase 2/3 single-arm trial (NCT03087955), single 960 mg dose. Fexinidazole: Phase 2/3 pivotal trial, 10-day oral regimen. |
Why This Matters
Acoziborole's single-dose regimen eliminates the need for a 10-day treatment course and associated adherence monitoring, directly reducing programmatic costs and logistical complexity in remote settings.
- [1] Kande Betu Kumeso V, et al. Efficacy and safety of acoziborole in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial. Lancet Infect Dis. 2023;23(4):463-470. View Source
- [2] Mesu VKBK, et al. Oral fexinidazole for late-stage African Trypanosoma brucei gambiense trypanosomiasis: a pivotal multicentre, randomised, non-inferiority trial. Lancet. 2018;391(10116):144-154. View Source
